Saccharin N-(2-acetic acid isopropyl ester)

Catalog No.
S1485537
CAS No.
76508-37-7
M.F
C12H13NO5S
M. Wt
283.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saccharin N-(2-acetic acid isopropyl ester)

CAS Number

76508-37-7

Product Name

Saccharin N-(2-acetic acid isopropyl ester)

IUPAC Name

propan-2-yl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate

Molecular Formula

C12H13NO5S

Molecular Weight

283.3 g/mol

InChI

InChI=1S/C12H13NO5S/c1-8(2)18-11(14)7-13-12(15)9-5-3-4-6-10(9)19(13,16)17/h3-6,8H,7H2,1-2H3

InChI Key

FULJHFVTOIYTGS-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O

Synonyms

3-Oxo-1,2-benzisothiazole-2(3H)-acetic Acid 1-Methylethyl Ester 1,1-Dioxide; 1-Methylethyl (1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate; Isopropyl 3-Oxo-1,2-benzisothiazole-2(3H)acetate 1,1-Dioxide; Piroxicam Impurity F;

Canonical SMILES

CC(C)OC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O

Saccharin and its Derivatives as Catalysts

Saccharin N-(2-acetic acid isopropyl ester) as Piroxicam Impurity F

Saccharin N-(2-acetic acid isopropyl ester) as a Chemical Standard

Saccharin N-(2-acetic acid isopropyl ester) is a synthetic derivative of saccharin, a well-known artificial sweetener. The molecular formula for this compound is C₁₂H₁₃NO₅S, and it features a benzisothiazole structure that contributes to its sweetening properties. It is classified as an irritant and is primarily used in laboratory settings for research purposes .

The chemical reactivity of saccharin N-(2-acetic acid isopropyl ester) can be characterized by several types of reactions:

  • Esterification: The compound can undergo hydrolysis in the presence of water or acidic conditions, breaking down into saccharin and acetic acid.
  • Nucleophilic Substitution: The ester group can participate in nucleophilic substitution reactions, which are common in organic chemistry.
  • Oxidation-Reduction: Depending on the conditions, the compound may also be involved in oxidation-reduction reactions, particularly when reacting with strong oxidizing agents.

The synthesis of saccharin N-(2-acetic acid isopropyl ester) typically involves:

  • Esterification Reaction: This process involves reacting saccharin with acetic acid and an alcohol (isopropanol) under acidic conditions. The reaction can be catalyzed by various acids such as sulfuric acid.

    Example reaction:
    Saccharin+Acetic Acid+IsopropanolSaccharin N 2 acetic acid isopropyl ester +Water\text{Saccharin}+\text{Acetic Acid}+\text{Isopropanol}\rightarrow \text{Saccharin N 2 acetic acid isopropyl ester }+\text{Water}
  • Purification: Following synthesis, the product may require purification through techniques such as recrystallization or chromatography to remove unreacted starting materials and by-products.

Saccharin N-(2-acetic acid isopropyl ester) finds applications primarily in research settings. Some notable uses include:

  • Proteomics Research: It serves as a specialty product for various proteomic analyses due to its unique chemical structure .
  • Flavoring Agent: As a derivative of saccharin, it may also be considered for use in food products as a non-caloric sweetener.

Several compounds share structural similarities with saccharin N-(2-acetic acid isopropyl ester). Here are some notable examples:

Compound NameMolecular FormulaKey Features
SaccharinC₇H₅NO₃SWidely used artificial sweetener
AspartameC₁₄H₁₈N₂O₅Low-calorie sweetener; dipeptide structure
SucraloseC₁₂H₁₉Cl₃O₈Chlorinated sucrose derivative; heat stable

Uniqueness of Saccharin N-(2-acetic acid isopropyl ester)

Saccharin N-(2-acetic acid isopropyl ester) stands out due to its specific functional groups that enhance its solubility and stability compared to other sweeteners. Its unique structure allows it to serve specialized roles in research that other compounds may not fulfill.

XLogP3

1.3

UNII

TD39BF075K

Other CAS

76508-37-7

Wikipedia

Saccharin N-(2-acetic acid isopropyl ester)

Dates

Modify: 2023-08-15

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